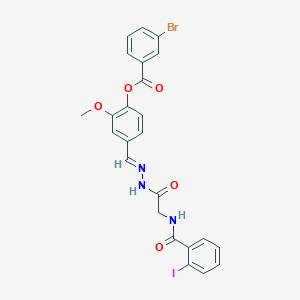![molecular formula C26H19FN4O3 B12023981 methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés sont caractérisés par la présence d'une structure cyclique contenant au moins un atome autre que le carbone. La structure spécifique de ce composé comprend un noyau chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine, qui est fusionné à un groupe benzoate. La présence d'un groupe fluorophényle ajoute à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle implique généralement plusieurs étapes, notamment la formation du noyau chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine et la fonctionnalisation ultérieure avec les groupes fluorophényle et benzoate. Les conditions de réaction exigent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser les conditions de réaction, minimiser les déchets et garantir une qualité de produit constante. L'utilisation de techniques analytiques de pointe, telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse, est essentielle pour surveiller la synthèse et garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut modifier ses propriétés chimiques et sa réactivité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein du composé, ce qui peut conduire à de nouveaux dérivés aux propriétés uniques.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution, où d'autres groupes fonctionnels remplacent l'atome de fluor.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées du composé, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de recherche scientifique
Le 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure unique du composé lui permet de se lier à ces cibles avec une forte affinité, modulant potentiellement leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la modification des voies de transduction du signal et la modulation de l'expression génique .
Applications De Recherche Scientifique
Methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres molécules hétérocycliques avec un noyau chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine, telles que :
- 4-[7-(4-fluorophényl)-2-méthoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle
- 4-[2-chloro-7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle
Unicité
L'unicité du 4-[7-(2-fluorophényl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels et sa capacité à subir un large éventail de réactions chimiques. Cette polyvalence en fait un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
Formule moléculaire |
C26H19FN4O3 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
methyl 4-[11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
InChI |
InChI=1S/C26H19FN4O3/c1-33-25(32)16-12-10-15(11-13-16)24-21-22(18-7-3-5-9-20(18)34-24)30-26-28-14-29-31(26)23(21)17-6-2-4-8-19(17)27/h2-14,23-24H,1H3,(H,28,29,30) |
Clé InChI |
SIWNYTRIPRKPMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
